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Compound of Interest

Compound Name: Dclk1-IN-2

Cat. No.: B12381823

Decoding Selectivity: The Structural Edge of
Dclk1-IN-2

A deep dive into the structural underpinnings of Dclk1-IN-2's remarkable selectivity reveals a
tale of meticulous design, exploiting subtle but critical differences in the kinase landscape. This
guide dissects the molecular interactions and structural features that set Dclk1-IN-2 apart from
other inhibitors, providing a comprehensive comparison for researchers and drug development
professionals.

Doublecortin-like kinase 1 (DCLK1) has emerged as a compelling therapeutic target in various
cancers, including pancreatic, colorectal, and renal cell carcinoma.[1][2][3] Its role in promoting
tumorigenesis, metastasis, and cancer stem cell survival has spurred the development of
targeted inhibitors.[4][5][6] Among these, Dclk1-IN-2 (also reported as DCLK1-IN-1) stands out
for its exceptional selectivity, a crucial attribute for minimizing off-target effects and enhancing
therapeutic efficacy.[1][7][8][9] This guide explores the structural basis for Dclk1-IN-2's
selectivity by comparing it with other known DCLKZ1 inhibitors.

Comparative Inhibitor Performance

The development of Dclk1-IN-2 was a result of iterative structure-based design, aiming to
improve upon earlier, less selective compounds.[1] The following tables summarize the
guantitative data for Dclk1-IN-2 and other key inhibitors, highlighting the differences in their
potency and selectivity.
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Inhibitor

DCLK1 IC50
(nM)

DCLK1 Kd (nM)

Off-Target
Kinases &
Domains

Selectivity
Notes

Dclk1-IN-2
(DCLK1-IN-1)

109

DCLK2

Highly selective
for DCLK1 and
DCLK2.[1][8]

XMD8-92

716

ERKS5, LRRK2,
BRD4

A multi-targeted
inhibitor with
weak DCLK1
activity.[10]

LRRK2-IN-1

186

LRRK2, ERKS5

Initially
developed for
LRRK?2, also
inhibits DCLK1.
[1][10]

Ruxolitinib

1645

JAK1, JAK2

A JAK inhibitor
with
comparatively
weak DCLK1
activity.[11]

FMF-03-055-1

LRRKZ2, BRD4

A precursor to
Dclk1-IN-2 with
good DCLK1
affinity but less
selectivity.[1][12]

IC50 and Kd values can vary depending on the assay conditions. Data presented here is a

representative summary from the cited literature.

The Structural Basis of Dclk1-IN-2's Selectivity

The remarkable selectivity of Dclk1-IN-2 is not accidental but rather the product of exploiting a

key difference in the ATP-binding pocket of DCLK1 compared to other kinases.
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The Gatekeeper Residue: A Lock and Key Difference

At the heart of Dclk1-IN-2's selectivity lies the gatekeeper residue. In DCLK1, this residue is a
methionine (Met465).[1] In contrast, a common off-target kinase, ERK5, possesses a more rigid
and smaller leucine (Leul37) at this position.[1] The design of Dclk1-IN-2, specifically the
trifluoroethyl group on the diazepinone amide substituent (R1), was engineered to form
favorable interactions with the DCLK1 gatekeeper methionine.[1] This specific interaction is
less favorable with the leucine gatekeeper of ERK5, leading to a significant drop in affinity for
the off-target kinase.[1][10]

The development of Dclk1-IN-2 from its precursors illustrates this principle. Substituting the
methyl group in earlier compounds with a larger ethyl group (FMF-03-055-1) was well-tolerated
by DCLK1 but resulted in a more than 10-fold reduction in affinity for ERK5.[1] The subsequent
introduction of the electronegative trifluoroethyl group in Dclk1-IN-2 further enhanced this
selectivity against ERKS5, as well as against other off-targets like LRRK2 and the bromodomain
BRD4.[1][12]

Caption: Dclk1-IN-2's selective binding to DCLK1 over ERKS5.

Conformational Changes and Allosteric Pockets

Structural studies have revealed another layer to Dclk1-IN-2's selectivity. The binding of Dclk1-
IN-2 induces a significant conformational change in the N-lobe of the DCLK1 kinase domain.[7]
This structural rearrangement opens up a new allosteric site, a previously unobserved pocket
that can be exploited for the design of even more selective inhibitors.[7] This induced-fit
mechanism is a key differentiator from its precursors, which bind in a more conventional
manner.[7]

DCLK1 Signaling Pathways

DCLK1 is implicated in a number of critical cancer-related signaling pathways, making its
selective inhibition a promising therapeutic strategy.[4][5][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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